7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine
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Overview
Description
7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of a bromophenyl group attached to the triazolotriazine core enhances its reactivity and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with triazole derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolotriazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The triazolotriazine core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted triazolotriazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but contains a thiadiazine ring.
1,2,4-Triazolo[1,5-a][1,3,5]triazine: Another triazolotriazine derivative with different substitution patterns.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Contains an additional tetrazine ring, leading to different chemical properties.
Uniqueness: 7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and industrial chemistry .
Properties
Molecular Formula |
C10H6BrN5 |
---|---|
Molecular Weight |
276.09 g/mol |
IUPAC Name |
7-(4-bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C10H6BrN5/c11-8-3-1-7(2-4-8)9-5-13-16-6-12-15-10(16)14-9/h1-6H |
InChI Key |
GOFNBKLOSYYORE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NN=CN3N=C2)Br |
Origin of Product |
United States |
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